

comparing the in vitro and in vivo effects of His-Pro hydrochloride

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Compound of Interest

Compound Name: His-Pro hydrochloride

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An Objective Comparison of the In Vitro and In Vivo Effects of Cyclo(His-Pro) in Peritoneal Fibrosis

Due to a scarcity of comprehensive, comparative data on **His-Pro hydrochloride**, this guide focuses on the closely related and more extensively researched cyclic dipeptide, Cyclo(His-Pro) (CHP). The following analysis is based on a study investigating the effects of CHP on peritoneal fibrosis, a common complication of peritoneal dialysis. This guide presents a direct comparison of the in vitro and in vivo findings from this research.

Data Presentation: In Vitro vs. In Vivo Efficacy of Cyclo(His-Pro)

The following tables summarize the key quantitative findings from a study on the effects of Cyclo(His-Pro) on peritoneal fibrosis, both in a mouse model and in human cell cultures.

Table 1: In Vivo Effects of Cyclo(His-Pro) on a Mouse Model of Peritoneal Fibrosis

Parameter	Control Group	Peritoneal Fibrosis (PF) Group	PF + CHP Group	Outcome
Fibrosis Markers				
Peritoneal Thickness (µm)	Normal	Increased	Significantly Reduced	Attenuation of fibrosis
Collagen Deposition	Minimal	Extensive	Significantly Reduced	Anti-fibrotic effect
α-SMA Expression	Low	High	Significantly Reduced	Inhibition of myofibroblast differentiation
Fibronectin Expression	Low	High	Significantly Reduced	Reduction in extracellular matrix deposition
Inflammation Markers				
Inflammatory Cell Infiltration	Low	High	Significantly Reduced	Anti-inflammatory effect
Signaling Pathway Modulation				
HDAC3 Expression	Baseline	Increased	Reduced	Modulation of a key fibrotic regulator
Nrf2 Expression	Baseline	Suppressed	Enhanced	Activation of antioxidant response
FOXO1 Expression	Baseline	Increased	Suppressed	Inhibition of Nrf2 suppression

Mitochondrial Function				
Mitochondrial Membrane Potential	Normal	Decreased	Increased	Restoration of mitochondrial health
ATP Production	Normal	Decreased	Increased	Improved cellular energy metabolism

Table 2: In Vitro Effects of Cyclo(His-Pro) on Human Primary Cultured Mesothelial Cells

Parameter	Control	Transforming Growth Factor- β1 (TGF-β1) Induced Fibrosis	TGF-β1 + CHP	Outcome
Fibrosis Markers				
α-SMA Expression	Low	High	Significantly Reduced	Inhibition of myofibroblast differentiation
Fibronectin Expression	Low	High	Significantly Reduced	Reduction in extracellular matrix deposition
Signaling Pathway Modulation				
HDAC3 Expression	Baseline	Increased	Reduced	Direct modulation of HDAC3 in mesothelial cells

Experimental Protocols

In Vivo Mouse Model of Peritoneal Fibrosis

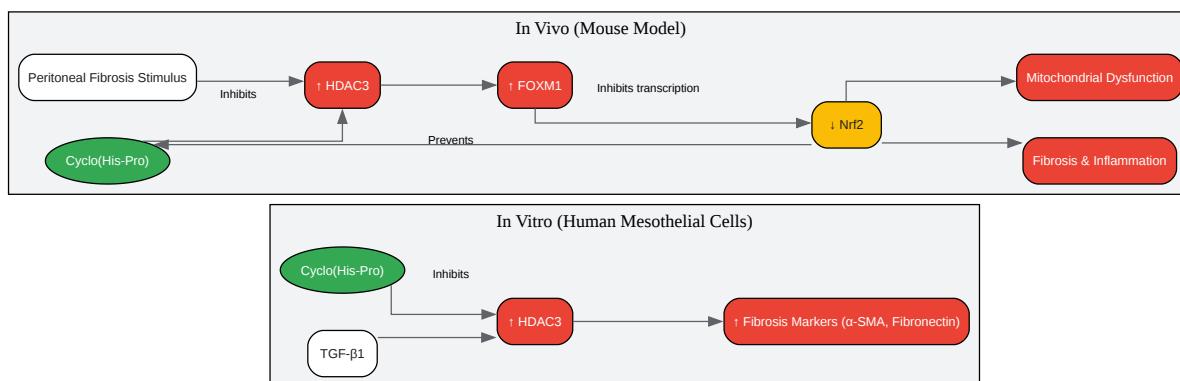
- **Animal Model:** A mouse model of peritoneal fibrosis was induced, likely through the intraperitoneal injection of a sclerosing agent such as chlorhexidine gluconate.
- **Treatment:** A treatment group received Cyclo(His-Pro) administration. The dosage and route of administration (e.g., intraperitoneal, oral) would be specified in the full study.
- **Sample Collection:** After a set period, peritoneal tissue samples were collected for analysis.
- **Analysis:**
 - **Histology:** Peritoneal thickness and collagen deposition were assessed using staining methods like Masson's trichrome stain.
 - **Immunohistochemistry/Western Blot:** The expression of proteins such as α -SMA, fibronectin, HDAC3, Nrf2, and FOXM1 was quantified.
 - **Mitochondrial Function Assays:** Mitochondrial membrane potential and ATP production in the peritoneal tissue were measured using specific probes and kits.[\[1\]](#)

In Vitro Model of Mesothelial Cell Fibrosis

- **Cell Culture:** Human primary cultured mesothelial cells were used.
- **Induction of Fibrosis:** Fibrosis was induced in the cells by treating them with Transforming Growth Factor- β 1 (TGF- β 1), a known pro-fibrotic cytokine.
- **Treatment:** A group of TGF- β 1-treated cells was co-incubated with Cyclo(His-Pro).
- **Analysis:**
 - **Western Blot/Immunofluorescence:** The expression of fibrosis markers (α -SMA, fibronectin) and the signaling molecule HDAC3 was quantified to assess the direct effect of CHP on the cells.[\[1\]](#)

Visualization of a Key Signaling Pathway

The following diagram illustrates the proposed mechanism by which Cyclo(His-Pro) mitigates peritoneal fibrosis, based on the findings of the study.^[1]



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References

- 1. Protective effect of Cyclo(His-Pro) on peritoneal fibrosis through regulation of HDAC3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
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